molecular formula C18H21ClN4O2S B12751563 Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride CAS No. 72121-85-8

Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride

Cat. No.: B12751563
CAS No.: 72121-85-8
M. Wt: 392.9 g/mol
InChI Key: UFXVOQNHLSZMBQ-UHFFFAOYSA-M
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Description

Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride: is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as hydroxyethyl, methylamino, and methoxy groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride typically involves the following steps:

    Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Azo Coupling Reaction: The azo linkage is introduced by coupling the benzothiazolium core with a diazonium salt derived from 4-((2-hydroxyethyl)methylamino)aniline. This reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

    Methoxy and Methyl Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methylamino groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can target the azo linkage, converting it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazolium core and the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides and amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazolium derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various heterocyclic compounds.
  • Acts as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology:

  • Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
  • Studied for its antimicrobial and antifungal activities.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

Industry:

  • Utilized in the production of dyes and pigments due to its vibrant color and stability.
  • Employed in the development of advanced materials such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate
  • Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, chloride

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the benzothiazolium core and the type of counterion (chloride vs. methyl sulfate).
  • Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
  • Applications: While all these compounds share similar applications in chemistry and biology, specific structural features may make one compound more suitable for a particular application over others.

This detailed article provides a comprehensive overview of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

72121-85-8

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;chloride

InChI

InChI=1S/C18H21N4O2S.ClH/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;/h4-9,12,23H,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

UFXVOQNHLSZMBQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.[Cl-]

Origin of Product

United States

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